methyl 3-formyl-1H-indole-5-carboxylate

Organic Synthesis Process Chemistry Indole Formylation

Methyl 3-formyl-1H-indole-5-carboxylate (CAS 197506-83-5, MFCD00211075) is a bifunctional indole building block bearing a reactive formyl (-CHO) group at the 3-position and a protected carboxylate ester (-COOCH₃) at the 5-position. With a molecular formula of C₁₁H₉NO₃ and a molecular weight of 203.19 g·mol⁻¹, this compound serves as a versatile intermediate in medicinal chemistry and pharmaceutical process R&D.

Molecular Formula C11H9NO3
Molecular Weight 203,2 g/mole
CAS No. 197506-83-5
Cat. No. B556613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-formyl-1H-indole-5-carboxylate
CAS197506-83-5
Synonymsmethyl3-formyl-1H-indole-5-carboxylate; 197506-83-5; Methyl3-formylindole-5-carboxylate; 3-FORMYLINDOLE-5-CARBOXYLICACIDMETHYLESTER; 3-FORMYL-1H-INDOLE-5-CARBOXYLICACIDMETHYLESTER; 3-FORMYL-5-METHOXYCARBONYL-1H-INDOLE; PubChem9475; AC1Q43IM; AC1Q43NS; ACMC-209f17; SCHEMBL2161358; CTK4E2214; MolPort-001-794-679; UGLRSYDAOVKFIJ-UHFFFAOYSA-N; ACN-S002840; ZINC2558207; Methyl-3-Formylindole-5-carboxylate; ANW-23753; CM-608; RW3440; SBB066665; WTI-10545; ZINC02558207; AKOS015898344; AM84673
Molecular FormulaC11H9NO3
Molecular Weight203,2 g/mole
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)NC=C2C=O
InChIInChI=1S/C11H9NO3/c1-15-11(14)7-2-3-10-9(4-7)8(6-13)5-12-10/h2-6,12H,1H3
InChIKeyUGLRSYDAOVKFIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Formyl-1H-Indole-5-Carboxylate (CAS 197506-83-5) – What It Is and Why It Commands Procurement Attention


Methyl 3-formyl-1H-indole-5-carboxylate (CAS 197506-83-5, MFCD00211075) is a bifunctional indole building block bearing a reactive formyl (-CHO) group at the 3-position and a protected carboxylate ester (-COOCH₃) at the 5-position . With a molecular formula of C₁₁H₉NO₃ and a molecular weight of 203.19 g·mol⁻¹, this compound serves as a versatile intermediate in medicinal chemistry and pharmaceutical process R&D . Its predicted boiling point of 404.4 °C (760 mmHg) and density of 1.341 g/cm³ makes it suitable for standard organic synthesis workup and purification protocols .

Methyl 3-Formyl-1H-Indole-5-Carboxylate: Why In-Class Interchange Is Chemically Invalid


Generic indole-5-carboxylates cannot substitute for methyl 3-formyl-1H-indole-5-carboxylate in synthetic sequences because the 3-formyl group governs both the reactivity profile and the regiochemical outcome of downstream transformations. The aldehyde moiety enables Vilsmeier-Haack formylation, reductive amination, and Knoevenagel condensation reactions that are inaccessible with the 3-methyl, 3-unsubstituted, or 3-carboxy analogs . Conversely, the methyl ester at C-5 serves as a latent carboxylic acid handle, offering a distinct hydrolysis kinetics and solubility profile compared to bulkier ethyl or benzyl esters. This precise bifunctional substitution pattern is essential for the synthesis of indole-based kinase inhibitors, GPCR ligands, and cPLA₂α inhibitors reported in the primary literature .

Methyl 3-Formyl-1H-Indole-5-Carboxylate – Quantitative Differentiation Evidence Against Closest Analogs


Synthetic Yield Advantage: Optimized Four-Step Route Delivers 43-49% Overall Yield from 3-Methyl-4-Nitrobenzoic Acid

The ChemicalBook-reported preparation of methyl 3-formyl-1H-indole-5-carboxylate employs a scalable four-step sequence starting from 3-methyl-4-nitrobenzoic acid: (i) esterification (92.3% yield), (ii) condensation with DMFDEA/piperidine (92.9% yield), (iii) reductive cyclization to indole-5-carboxylate (71.2% yield), and (iv) Vilsmeier-Haack formylation to install the 3-formyl group . The cumulative yield for the first three steps is approximately 61%, and with the final formylation step, the overall yield is projected at 43–49% . In contrast, alternative routes to 3-formylindole-5-carboxylate scaffolds requiring separate protection/deprotection of the indole nitrogen or direct oxidation of 3-methyl precursors typically achieve overall yields below 35% based on class-level inference [1]. This represents a >20% relative yield improvement that translates into lower cost of goods for procurement-scale synthesis.

Organic Synthesis Process Chemistry Indole Formylation

Regiochemical Specificity: 3-Formyl vs. 2-Formyl Indole-5-Carboxylate – Differential Reactivity for C-3 Directed Functionalization

The 3-formyl isomer (CAS 197506-83-5) places the electrophilic aldehyde at the most nucleophilic position of the indole ring, enabling direct C-3 functionalization via condensation, reduction, and nucleophilic addition without competing C-2 reactivity . The 2-formyl regioisomer (methyl 2-formyl-1H-indole-5-carboxylate, CAS 880360-85-0) exhibits distinct reactivity: the C-2 aldehyde is less electrophilic due to the adjacent indole nitrogen lone pair, and C-2 functionalization is sterically hindered by the fused benzene ring . In practice, 3-formylindoles undergo Vilsmeier-Haack reactions to generate bis-indolyl and indolyl-aryl scaffolds, whereas 2-formylindoles primarily undergo N-functionalization first. No head-to-head comparative study of the two isomers has been published, but class-level SAR data indicate that the 3-formyl position is strongly preferred in the synthesis of cPLA₂α inhibitors and serotonin receptor ligands .

Medicinal Chemistry Regioselective Synthesis Indole Heterocycle

Ester Group Differentiation: Methyl Ester vs. Ethyl Ester – Impact on Hydrolysis Rate and Downstream Functionalization

Methyl 3-formyl-1H-indole-5-carboxylate (MW 203.19) contains a methyl ester, whereas the closest ester analog is ethyl 3-formyl-1H-indole-5-carboxylate (CAS 467458-46-4, MW 217.22). Under basic hydrolysis conditions (NaOH, dioxane/water), methyl esters hydrolyze 1.5–2× faster than ethyl esters due to reduced steric hindrance at the carbonyl carbon . This differential hydrolysis rate is critical when selective deprotection is required in the presence of other base-sensitive functional groups. Additionally, the methyl ester has a lower molecular weight (203.19 vs. 217.22 g/mol), providing a 6.5% mass efficiency advantage in convergent syntheses where the ester is carried through multiple steps before final hydrolysis . Direct head-to-head hydrolysis kinetic data for this specific scaffold are not published; however, the relative rates are well-established for aryl methyl vs. aryl ethyl esters under standard saponification conditions .

Prodrug Design Protecting Group Strategy Solubility Optimization

Biological Activity Profile: Weak Enzyme Inhibition Confirms Its Designation as a Synthetic Intermediate, Not a Drug Candidate

Methyl 3-formyl-1H-indole-5-carboxylate has been screened against two enzyme targets in BindingDB: dihydroorotase (mouse Ehrlich ascites) and indoleamine 2,3-dioxygenase 1 (IDO1, human recombinant). Against dihydroorotase, the compound exhibited an IC₅₀ of 180,000 nM (180 μM) at pH 7.37 [1]. Against human IDO1, the IC₅₀ was 80,000 nM (80 μM) at pH 6.5 [2]. Both values fall in the high micromolar range, well above the typical hit threshold of 10 μM for lead identification. In contrast, dedicated drug-like indole-5-carboxylate inhibitors of cPLA₂α (e.g., 3-formyl-1-(3-(4-octylphenoxy)-2-oxopropyl)-1H-indole-5-carboxylic acid) achieve IC₅₀ values of 9.7 nM [3]. This >4-log potency gap quantitatively confirms that methyl 3-formyl-1H-indole-5-carboxylate is not intended as a bioactive molecule itself but strictly as a synthetic precursor to more elaborate, potent derivatives.

Dihydroorotase Inhibition IDO1 Inhibition Intermediate Validation

Commercial Purity and Scalability: Head-to-Head Vendor Specification Comparison (98% GC vs. 95% Industry Floor)

Reputable vendors of methyl 3-formyl-1H-indole-5-carboxylate provide quantitative purity specifications that differentiate the compound from generic catalog listings. ChemImpex supplies the compound at ≥98% purity (GC), with moisture content ≤0.5%, and supports production up to 10 kg scale . Bidepharm offers ≥97% purity with batch-specific NMR, HPLC, and GC certificates of analysis . In contrast, many bulk chemical suppliers list the analogous ethyl ester (CAS 467458-46-4) at the 95% purity floor without offering batch-specific analytical data packages . The availability of 98%+ purity with full analytical traceability reduces the need for in-house repurification before use in sensitive catalytic or asymmetric transformations, where trace impurities can poison metal catalysts or erode enantioselectivity.

Quality Control Vendor Qualification Pilot Plant Scale-Up

Methyl 3-Formyl-1H-Indole-5-Carboxylate – Targeted Application Scenarios Derived from Quantitative Evidence


Synthesis of cPLA₂α Inhibitors via Knoevenagel Condensation at C-3

The 3-formyl group enables direct Knoevenagel condensation with active methylene compounds to generate α,β-unsaturated carbonyl intermediates that are key pharmacophores in cytosolic phospholipase A₂α (cPLA₂α) inhibitors. Literature precedents (BindingDB, CHEMBL204618) demonstrate that elaborated 3-formyl-1H-indole-5-carboxylic acid derivatives achieve IC₅₀ values of 9.7 nM, compared to the >80,000 nM IC₅₀ of the unelaborated intermediate . Procurement of the 3-formyl methyl ester (rather than the 2-formyl or 3-unsubstituted analog) ensures the correct regiochemistry for this synthetic route without the need for protecting group manipulations.

Multi-Step Convergent Synthesis Requiring Selective Ester Deprotection

The methyl ester at C-5 offers a 1.5–2× faster hydrolysis rate compared to the ethyl ester analog (CAS 467458-46-4), based on established class-level kinetics . In convergent syntheses where a final-step saponification must proceed without affecting other base-sensitive functional groups (e.g., epimerizable chiral centers, β-lactam rings), the methyl ester provides a kinetic selectivity advantage. The 6.5% lower molecular weight (203.19 vs. 217.22 g/mol) further improves atom economy in multi-kilogram campaigns.

Pilot-Scale Indole Library Synthesis with Full Analytical Traceability

Vendors such as ChemImpex supply methyl 3-formyl-1H-indole-5-carboxylate at ≥98% purity (GC) with moisture content ≤0.5% and production capability up to 10 kg . This level of purity and documentation is critical for parallel library synthesis where each member of a 96-well plate derivatization must start from a consistent, impurity-controlled intermediate. The moisture specification is particularly important for moisture-sensitive formylation or Grignard reactions, where adventitious water can quench reactive organometallic intermediates and reduce library yields by 20–50% .

Vilsmeier-Haack Formylation Route Development and Scale-Up Studies

The optimized four-step synthesis of methyl 3-formyl-1H-indole-5-carboxylate achieves 43–49% overall yield from 3-methyl-4-nitrobenzoic acid, with individual step yields of 92.3% (esterification), 92.9% (enamine formation), 71.2% (reductive cyclization), and an estimated 75–85% for the final Vilsmeier-Haack formylation . This compares favorably to alternative 3-formylindole syntheses that require pre-installation of N-protecting groups and achieve overall yields below 35% . Process chemists developing scalable routes to 3-formylindole-5-carboxylate derivatives should benchmark against this published procedure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 3-formyl-1H-indole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.